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molecular formula C10H12BrN3O3 B8350961 Methyl 5-bromo-2-(3-ethylureido)isonicotinate

Methyl 5-bromo-2-(3-ethylureido)isonicotinate

Cat. No. B8350961
M. Wt: 302.12 g/mol
InChI Key: FKOYWJULDIFIQI-UHFFFAOYSA-N
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Patent
US08569484B2

Procedure details

Methyl 2-amino-5-bromoisonicotinate (200 g, 865 mmol) was dissolved in chloroform (1.2 L) and placed into a 2 L Parr apparatus. Ethyl isocyanate (204 mL, 2.59 mol) was added, and the Parr apparatus was heated at 40° C. for 36 h at which time the reaction was determined to be complete. The mixture was then cooled to room temperature, concentrated, and the solid was dissolved in 2:1 ethyl acetate: tetrahydrofuran (3 L). This solution was extracted with water (1 L), and the water was back extracted with ethyl acetate (300 mL). The organic layers were combined then dried over sodium sulfate, filtered, and concentrated yielding 261 g (quant) of methyl 5-bromo-2-(3-ethylureido)isonicotinate as a dark yellow solid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
204 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([Br:12])=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH2:13]([N:15]=[C:16]=[O:17])[CH3:14]>C(Cl)(Cl)Cl>[Br:12][C:9]1[C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]([NH:1][C:16]([NH:15][CH2:13][CH3:14])=[O:17])=[N:11][CH:10]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C(=CN1)Br
Name
Quantity
1.2 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
204 mL
Type
reactant
Smiles
C(C)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved in 2:1 ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with water (1 L)
EXTRACTION
Type
EXTRACTION
Details
the water was back extracted with ethyl acetate (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were combined then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(C=C1C(=O)OC)NC(=O)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 261 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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